

A Comparative Guide to p-Tolyl Isobutyrate Spectral Data Across Key Databases

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Compound of Interest

Compound Name: *p*-Tolyl isobutyrate

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For researchers, scientists, and professionals in drug development, accurate and readily comparable spectral data is crucial for the identification, characterization, and quality control of chemical compounds. This guide provides a comprehensive cross-referencing of publicly available spectral data for **p-tolyl isobutyrate** (CAS No. 103-93-5), a common flavoring and fragrance agent. We will objectively compare data from prominent spectral databases, namely the National Institute of Standards and Technology (NIST) WebBook, PubChem, and ChemicalBook, presenting the information in a clear, tabular format for easy comparison. Detailed experimental protocols for acquiring such data are also provided, alongside a visual workflow for the cross-referencing process.

Spectral Data Comparison

The following table summarizes the key spectral and physical property data for **p-tolyl isobutyrate** found across the selected databases. This allows for a quick assessment of the consistency of data and the types of information available from each source.

Parameter	NIST WebBook	PubChem	ChemicalBook
Molecular Formula	C ₁₁ H ₁₄ O ₂ [1][2][3][4]	C ₁₁ H ₁₄ O ₂ [5]	C ₁₁ H ₁₄ O ₂ [6]
Molecular Weight	178.2277 g/mol [1][2][3][4]	178.23 g/mol [5]	178.23 g/mol
¹ H NMR	Not Available	Instrument: Varian A-60[5]	Provides a spectrum image[7]
IR Spectrum (Gas)	Available[2]	Technique: Vapor Phase, Instrument: DIGILAB FTS-14[5]	Not Available
IR Spectrum (Liquid)	Not Available	Technique: CAPILLARY CELL: NEAT[5]	Not Available
Mass Spectrum (EI)	Available[1]	Instrument: HITACHI M-80B, Major m/z peaks: 108, 43, 107, 71, 77[5]	Not Available
GC Retention Index	Standard non-polar: 1291[8]	Standard non-polar: 1289, 1291; Standard polar: 1763[5]	Not Available

Experimental Protocols

To ensure the reproducibility and accuracy of spectral data, standardized experimental protocols are essential. Below are generalized methodologies for the key spectroscopic techniques cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)

- **Sample Preparation:** Dissolve 5-10 mg of **p-tolyl isobutyrate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- Data Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons and report the chemical shifts in parts per million (ppm) relative to the internal standard.

2. Infrared (IR) Spectroscopy

- Liquid Sample (Neat): Place a drop of neat **p-tolyl isobutyrate** between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.
- Gas-Phase Sample: Inject a small amount of the sample into a heated gas cell with IR-transparent windows.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}). Acquire a background spectrum of the empty sample holder (for liquid) or the empty gas cell, and ratio it against the sample spectrum to obtain the absorbance or transmittance spectrum.
- Data Analysis: Identify and report the frequencies (in cm^{-1}) of significant absorption bands, corresponding to the vibrational modes of the functional groups present in the molecule.

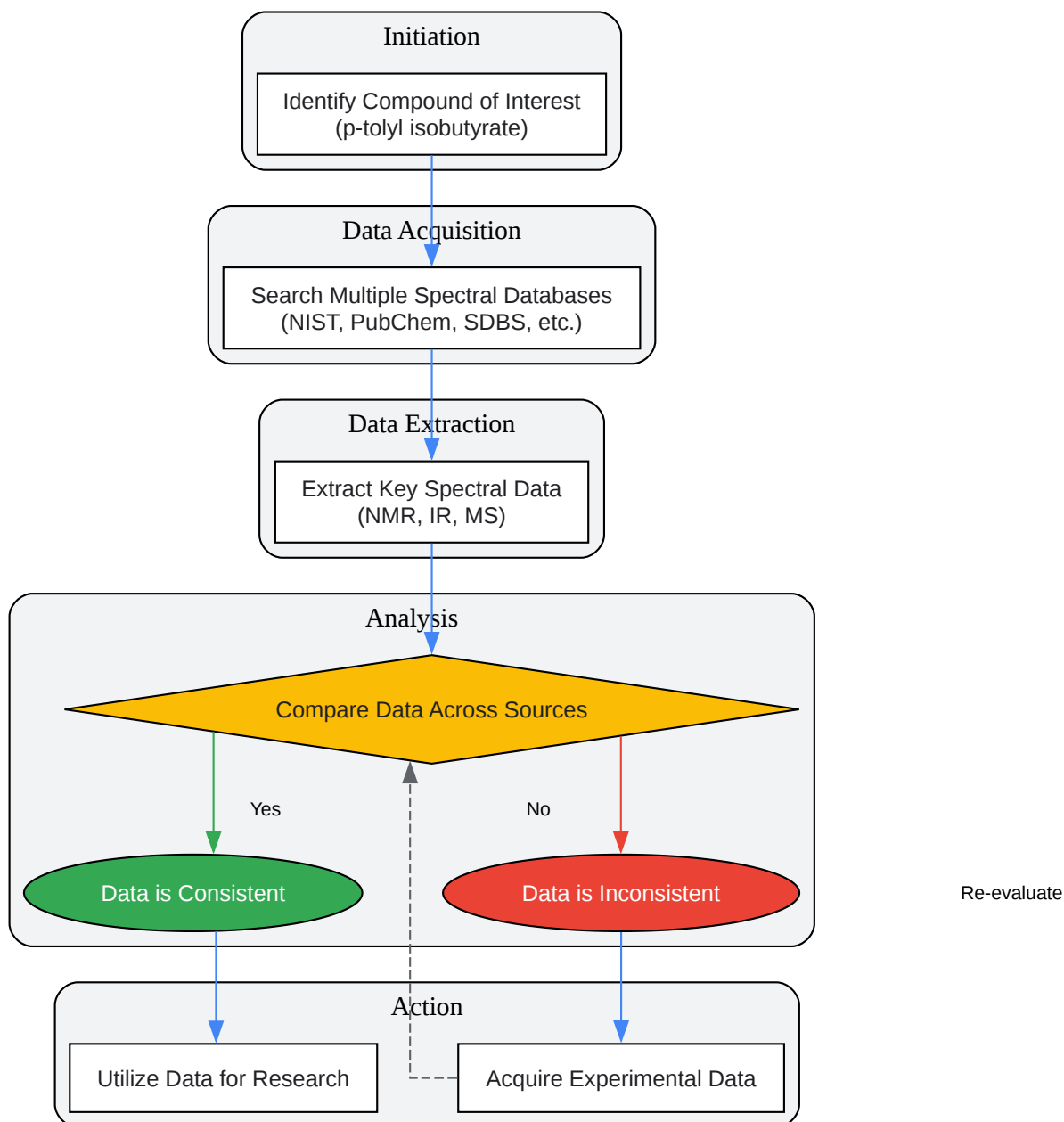
3. Mass Spectrometry (MS) with Electron Ionization (EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before analysis.
- Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

- **Mass Analysis:** Separate the resulting positively charged ions and their fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and record their relative abundance.
- **Data Presentation:** Present the data as a mass spectrum, which is a plot of relative intensity versus m/z . Report the m/z values and relative abundances of the molecular ion and major fragment ions.

Workflow for Cross-Referencing Spectral Data

The following diagram illustrates a logical workflow for researchers to follow when cross-referencing spectral data for a chemical compound like **p-tolyl isobutyrate**.



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Caption: Workflow for spectral data cross-referencing.

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